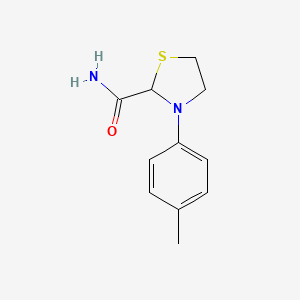

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Description

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1,3-thiazolidine-2-carboxamide |

InChI |

InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-6-7-15-11(13)10(12)14/h2-5,11H,6-7H2,1H3,(H2,12,14) |

InChI Key |

ZQDBPJYYUNZLFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCSC2C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzylamine with thioglycolic acid, followed by cyclization to form the thiazolidine ring. The carboxamide group can be introduced through subsequent reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: Electrophilic aromatic substitution can occur on the 4-methylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride has applications in chemistry, biology, medicine, and industry. It can serve as a building block in synthesizing complex molecules, as a reagent in organic reactions, and as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Scientific Research Applications

Chemistry

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

This compound is studied for potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is investigated for potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways. Certain derivatives of thiazolidine-2,4-dione exhibit activity against diabetes mellitus .

Industry

The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Antimicrobial Activity

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride exhibits antimicrobial properties, with the carboxamide moiety potentially facilitating hydrogen bonding with enzymes to inhibit microbial growth. It can effectively target various pathogens, making it a candidate for antimicrobial therapies. Many 1,3-thiazolidin-4-one derivatives exhibit significant antimicrobial activity .

Anti-inflammatory Properties

The compound has anti-inflammatory effects and can inhibit pro-inflammatory cytokines in in vitro assays, suggesting a mechanism beneficial for treating inflammatory diseases, potentially through interaction with specific signaling pathways.

Anticancer Activity

Recent studies suggest the anticancer potential of N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Derivatives of thiazolidine compounds have demonstrated efficacy against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). The compound can induce apoptosis and cell cycle arrest in these cancer cells, indicating its potential as an anticancer agent.

A study on MCF-7 cells found that treatment with N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride resulted in:

- Inhibition of Cell Proliferation : IC50 values were significantly lower than control treatments.

- Induction of Apoptosis : Increased early and late apoptosis rates were recorded.

- Cell Cycle Arrest : Accumulation of cells in the pre-G1 phase, indicating cell death mechanisms were activated.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Key Structural Differences and Similarities

Physicochemical Properties

- Solubility and Stability : Thiazolidine-2-carboxamides generally exhibit lower logP values (indicative of higher hydrophilicity) compared to 4-carboxamide isomers due to the carboxamide group’s position affecting hydrogen bonding .

- Thermal Stability: Melting points (MP) for thiazolidine derivatives vary widely. For example, fluorophenyl-chromenone analogs (e.g., Example 62 in ) have MPs of 227–230°C , whereas thiazolidine-4-carboxamides range from 180–210°C .

Q & A

Q. What methodologies validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to identify degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard conditions.

- Solid-State Analysis : Perform X-ray diffraction (XRD) to monitor crystallinity changes over time .

Notes on Data Contradiction and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.